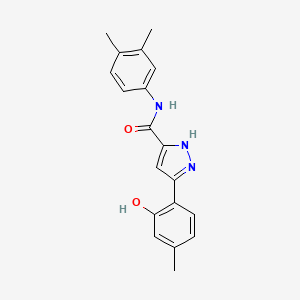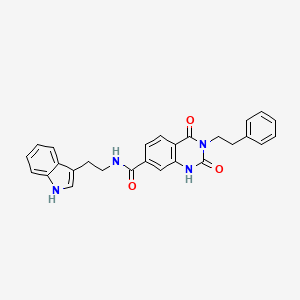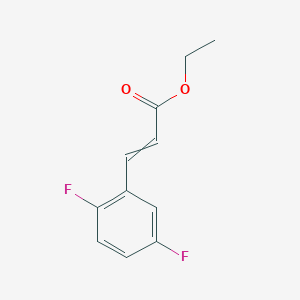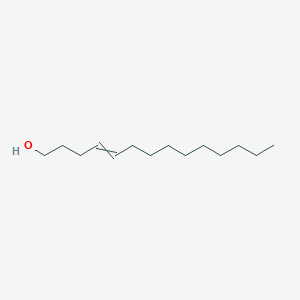
2-((1r,4r)-4-((2-Chloro-5-methylpyrimidin-4-yl)amino)cyclohexyl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1r,4r)-4-((2-Chloro-5-methylpyrimidin-4-yl)amino)cyclohexyl)acetonitrile is a synthetic organic compound that features a cyclohexyl group bonded to a pyrimidinylamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1r,4r)-4-((2-Chloro-5-methylpyrimidin-4-yl)amino)cyclohexyl)acetonitrile typically involves the following steps:
Formation of the Pyrimidinylamine Moiety: This can be achieved by reacting 2-chloro-5-methylpyrimidine with an appropriate amine under controlled conditions.
Cyclohexyl Group Introduction: The cyclohexyl group can be introduced through a nucleophilic substitution reaction.
Acetonitrile Group Addition:
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclohexyl group.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The chloro group on the pyrimidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Products may include cyclohexanone derivatives.
Reduction: Products may include primary amines.
Substitution: Products may include substituted pyrimidines.
Aplicaciones Científicas De Investigación
Chemistry
The compound can be used as an intermediate in the synthesis of more complex molecules.
Biology
Medicine
Exploration as a potential therapeutic agent due to its structural features.
Industry
Use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-((1r,4r)-4-((2-Chloro-5-methylpyrimidin-4-yl)amino)cyclohexyl)acetonitrile would depend on its specific application. For instance, if used as a therapeutic agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-((1r,4r)-4-((2-Chloro-5-methylpyrimidin-4-yl)amino)cyclohexyl)ethanol
- 2-((1r,4r)-4-((2-Chloro-5-methylpyrimidin-4-yl)amino)cyclohexyl)methanol
Uniqueness
The unique combination of the cyclohexyl group and the pyrimidinylamine moiety, along with the acetonitrile group, may confer specific properties that are not present in similar compounds.
Propiedades
Fórmula molecular |
C13H17ClN4 |
|---|---|
Peso molecular |
264.75 g/mol |
Nombre IUPAC |
2-[4-[(2-chloro-5-methylpyrimidin-4-yl)amino]cyclohexyl]acetonitrile |
InChI |
InChI=1S/C13H17ClN4/c1-9-8-16-13(14)18-12(9)17-11-4-2-10(3-5-11)6-7-15/h8,10-11H,2-6H2,1H3,(H,16,17,18) |
Clave InChI |
XHLXDMKKRDHSNN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(N=C1NC2CCC(CC2)CC#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-Fluorophenyl)-2-(3-hydroxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097278.png)
![6-methyl-5-pentyl-2-[(tetrahydrofuran-2-ylmethyl)amino]pyrimidin-4(3H)-one](/img/structure/B14097283.png)

![4-hydroxy-5-methyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B14097289.png)

![5-(2-hydroxy-5-methylphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B14097295.png)
![[(1S,2R,4S,7R,9R,10R,11S)-4,10,11-trihydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate](/img/structure/B14097299.png)
![(1S,2S,8S,9S,11S,12S,13R,19R)-11,19-dihydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one](/img/structure/B14097312.png)
![N-(4-fluorophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14097317.png)
![1-benzyl-2-hydroxy-5-(4-methoxyphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14097324.png)

![7-Chloro-1-(3-methoxyphenyl)-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097343.png)
![7-Chloro-1-(3-fluorophenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097345.png)

